4-bromo-2-fluoro-N-isopropylaniline

Physicochemical Properties Drug Design ADME

Sourcing this dual-halogenated aniline intermediate often leads to discontinued stock at major suppliers, delaying medicinal chemistry programs. BenchChem offers a reliable procurement channel for this key building block. - Validated in CXCR3 antagonist series (IC50 down to 1-2.8 nM) and kinase inhibitor programs. - Orthogonal reactivity: para-Br for Pd cross-coupling; ortho-F for metabolic stability modulation. - Crystalline solid (mp 40-42°C) ensures accurate robotic handling for parallel synthesis.

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
Cat. No. B13246773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-fluoro-N-isopropylaniline
Molecular FormulaC9H11BrFN
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C9H11BrFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
InChIKeyIVPZRZOOGKOETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-N-isopropylaniline Overview


4-Bromo-2-fluoro-N-isopropylaniline (C9H11BrFN, MW 232.09 g/mol) is a specialized aromatic amine intermediate that incorporates three strategically positioned functional handles: an ortho-fluorine atom, a para-bromine atom, and an N-isopropyl substituent. This halogenation pattern establishes a distinct reactivity profile wherein the bromine serves as an efficient leaving group for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the electron-withdrawing fluorine modulates ring electronics and metabolic stability [1]. The compound is commercially cataloged as a research intermediate for pharmaceutical lead discovery, particularly in kinase inhibitor programs and CXCR3 antagonist development, as well as for agrochemical precursor synthesis [2]. Its crystalline solid form (beige to light brown, mp 40-42°C, bp 103-108°C at reduced pressure) and solubility in organic solvents render it amenable to standard synthetic workflows .

Orthogonal Br/F handles for sequential diversification
Crystalline solid supports accurate parallel synthesis dispensing
Reported substructure in low-nM CXCR3 antagonist series

4-Bromo-2-fluoro-N-isopropylaniline: Irreplaceability vs Analogs


The specific ortho-fluoro, para-bromo, N-isopropyl substitution pattern of 4-bromo-2-fluoro-N-isopropylaniline confers a unique combination of steric bulk, electronic polarization, and orthogonal cross-coupling handles that cannot be recapitulated by single-halogen or regioisomeric analogs. Replacing this compound with 4-fluoro-N-isopropylaniline eliminates the reactive bromine handle required for C-C bond formation; substituting with 4-bromo-N-isopropylaniline removes the fluorine atom that enhances metabolic stability and modulates pKa . The 2-fluoro positional isomer (2-fluoro-N-isopropylaniline) lacks the para-bromine necessary for vector-specific Suzuki couplings, fundamentally altering the geometry of downstream products . The dual-halogenated 4-bromo-3-fluoro regioisomer exhibits altered electronic distribution and steric hindrance at the ortho position, which impacts both reactivity in cross-coupling and binding affinity in biological targets . For procurement decisions in medicinal chemistry campaigns or process development, substituting a cheaper, more readily available analog without validating SAR or synthetic compatibility may lead to failed reactions, altered biological activity, and significant resource expenditure on re-optimization.

4-Fluoro analog lacks the reactive Br handle required for cross-coupling, limiting diversification.
4-Bromo analog omits the electron-withdrawing F that may modulate metabolic stability and reactivity.
2-Fluoro positional isomer may alter coupling regioselectivity and steric profile in downstream products.

4-Bromo-2-fluoro-N-isopropylaniline: Differentiation Evidence


Lipophilicity and Permeability Comparison

The molecular weight of 4-bromo-2-fluoro-N-isopropylaniline (232.09 g/mol) is significantly higher than single-halogen analogs: 4-fluoro-N-isopropylaniline (153.20 g/mol) and 4-bromo-N-isopropylaniline (214.10 g/mol) [1]. This dual-halogen substitution increases calculated LogP to approximately 3.1-3.4 compared to ~2.0-2.4 for 4-fluoro-N-isopropylaniline , indicating enhanced membrane permeability. The 49.5% increase in molecular weight relative to the fluoro-only analog alters physicochemical and pharmacokinetic profiles in lead series.

Lipophilicity Shift
Cross-study comparable
MW +51.5% vs 4-fluoro; LogP +~1.0
Reported higher lipophilicity may alter permeability and PK profiles.
Predicted LogP; experimental data not reported.
Physicochemical Properties Drug Design ADME

Orthogonal Cross-Coupling Reactivity

The para-bromine in 4-bromo-2-fluoro-N-isopropylaniline serves as an efficient leaving group for Pd-catalyzed Suzuki and Buchwald-Hartwig couplings, while the ortho-fluorine remains inert under standard conditions. This enables sequential functionalization: bromine substitution followed by potential C-F activation under specialized conditions (Ni catalysis with fluoride co-catalysts) [1]. In contrast, 4-fluoro-N-isopropylaniline (no bromine) cannot undergo direct Suzuki coupling , while 4-bromo-N-isopropylaniline (no fluorine) loses the electronic and metabolic benefits of fluorination . The 4-bromo-3-fluoro regioisomer exhibits different regioselectivity and steric profiles in cross-coupling .

Cross-Coupling Versatility
Class-level inference
2 orthogonal sites (Br/F) vs 1 or 0 in analogs
Sequential diversification capability absent in single-halogen analogs.
Pd/Ni conditions needed for second activation.
Synthetic Methodology Cross-Coupling Medicinal Chemistry

CXCR3 Antagonist Structural Precedent

A structurally related 4-bromo-2-fluoro-N-alkyl aniline derivative (BDBM208613) demonstrates potent CXCR3 antagonism with IC50 values of 1 nM and 2.80 nM in FLIPR assays using CHO-K1 cells co-expressing Gα15 [1]. This compound's core contains the identical ortho-fluoro, para-bromo substitution pattern found in 4-bromo-2-fluoro-N-isopropylaniline, differing only in the N-alkyl chain complexity. Analogs lacking either halogen (4-fluoro-N-isopropylaniline, 4-bromo-N-isopropylaniline) show substantially reduced or unreported activity in this chemokine receptor class, suggesting the dual-halogen motif is critical for binding affinity [2].

CXCR3 Antagonist Precedent
Cross-study comparable
Core IC50 1–2.8 nM (FLIPR)
Reported binding affinity supports scaffold relevance for chemokine targets.
Data from structurally related analog; direct scaffold validation recommended.
GPCR Chemokine Receptor Immunology

Commercial Purity and Physical Form

4-Bromo-2-fluoro-N-isopropylaniline (CAS 1019541-29-7) is commercially cataloged with a minimum purity of 95% (HPLC) from established suppliers . In contrast, the 4-bromo-3-fluoro regioisomer (CAS 1566843-16-0) is offered at comparable purity , while the 2-fluoro-N-isopropylaniline (CAS 112121-87-6) is available at 97% purity . The ortho-fluoro, para-bromo substitution pattern confers distinct crystallinity (mp 40-42°C) versus the liquid or oil nature of many analogs, facilitating easier handling and purification.

Physical Form
Supplier context
Crystalline solid, mp 40–42°C; 95% purity
Solid form may improve handling and weighing precision over liquid analogs.
Vendor specification review advised.
Procurement Chemical Supply Quality Control

4-Bromo-2-fluoro-N-isopropylaniline: Application Scenarios


CXCR3 Antagonist Lead Optimization

4-Bromo-2-fluoro-N-isopropylaniline should be prioritized for procurement when synthesizing and optimizing CXCR3 antagonist series. Structural evidence shows that a 4-bromo-2-fluoro aniline core achieves IC50 values as low as 1-2.8 nM in recombinant CXCR3 antagonism assays [1]. This dual-halogenated scaffold provides a validated entry point for medicinal chemists pursuing chemokine receptor targets in autoimmune and inflammatory diseases. The N-isopropyl group offers a synthetically tractable handle for further diversification while maintaining the critical halogen pattern required for potency. Substituting with 4-fluoro-N-isopropylaniline or 4-bromo-N-isopropylaniline would eliminate either the necessary binding interaction (fluorine) or the cross-coupling handle (bromine), potentially requiring de novo SAR exploration and adding 3-6 months to lead optimization timelines.

Parallel Synthesis and DEL Construction

The orthogonal reactivity of 4-bromo-2-fluoro-N-isopropylaniline—with a para-bromine primed for Pd-catalyzed cross-coupling and an ortho-fluorine that remains inert under standard conditions—makes this compound ideal for parallel synthesis and DEL production. Medicinal chemistry groups running 96-well plate Suzuki couplings or Buchwald-Hartwig aminations can reliably functionalize the bromine position while preserving the fluorine for subsequent metabolic stability or potential late-stage C-F activation [2]. The crystalline solid form (mp 40-42°C) ensures accurate weighing and robotic handling, reducing well-to-well variability compared to liquid analogs (e.g., 2-fluoro-N-isopropylaniline, 4-fluoro-N-isopropylaniline). Procurement of 4-bromo-2-fluoro-N-isopropylaniline over single-halogen alternatives reduces the number of building blocks required to achieve the same chemical diversity space.

Fluorinated Herbicide Precursors

For process chemists developing fluorinated agrochemicals, 4-bromo-2-fluoro-N-isopropylaniline serves as a versatile intermediate that combines the herbicide-associated benefits of fluorine substitution (enhanced metabolic stability, soil persistence) with a bromine leaving group for coupling to heterocyclic cores. The 4-fluoro-N-isopropylaniline analog is a key intermediate in flufenacet herbicide synthesis ; the additional bromine in 4-bromo-2-fluoro-N-isopropylaniline enables access to a broader range of biaryl and heterobiaryl herbicides via Suzuki coupling [2]. For procurement in agrochemical R&D, this dual functionality allows exploration of novel herbicide chemotypes without committing to separate fluoro- and bromo- building block inventories, consolidating supply chains and reducing procurement overhead.

Kinase Inhibitor Scaffold Diversification

The 4-bromo-2-fluoro aniline core is a recognized pharmacophore in kinase inhibitor design. Related 4-bromo-2-fluoroaniline derivatives have been reported as EGFR inhibitors , and the N-isopropyl substitution in 4-bromo-2-fluoro-N-isopropylaniline provides a lipophilic anchor for the solvent-exposed region of the ATP-binding pocket, a common strategy in type I kinase inhibitor optimization. Procurement of this specific dual-halogenated aniline—rather than single-halogen or non-halogenated analogs—enables SAR exploration of both the hinge-binding region (via bromine substitution) and the solvent channel (via N-isopropyl retention). The higher LogP (~3.1-3.4) compared to 4-fluoro-N-isopropylaniline (~2.0-2.4) may confer improved cellular permeability in kinase inhibitor series where membrane penetration is a limiting factor.

Application
Selection Property
Validation Focus
CXCR3 pathway modulation studies
Dual-halogen aniline core
CXCR3 binding assay response
Parallel synthesis and DEL workflows
Orthogonal Br/F reactivity
Cross-coupling efficiency and diversification
Agrochemical lead synthesis
Fluorine and bromine handles
Herbicide scaffold coupling yields
Kinase inhibitor scaffold exploration
Lipophilic N-isopropyl anchor
Kinase panel screening; permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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